![molecular formula C27H28ClN3O3 B2893334 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide CAS No. 896353-74-5](/img/structure/B2893334.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

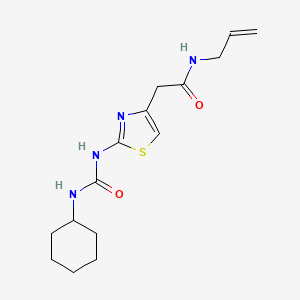

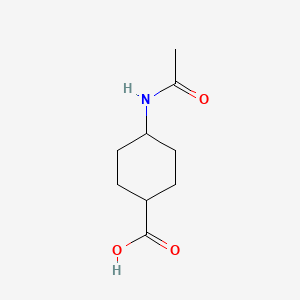

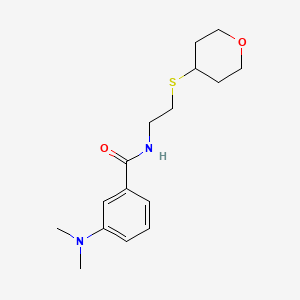

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C27H28ClN3O3 and its molecular weight is 477.99. The purity is usually 95%.

BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicology

Environmental Contaminants : Studies on related chlorophenols and biphenyl compounds highlight concerns regarding environmental pollution and its potential impact on human health. For instance, polychlorinated biphenyls (PCBs) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) have been studied for their persistence in the environment and potential to disrupt endocrine function in humans. These compounds' presence in the ecosystem raises questions about long-term health effects and necessitates ongoing monitoring and research to understand their implications fully (Law et al., 2005).

Toxicological Studies : The toxicity of chlorophenyl and biphenyl compounds, such as in the case of acute overdoses or environmental exposures, underscores the need for detailed toxicological profiles to inform public health and safety measures. For example, research into acute chlorophenylpiperazine (mCPP) overdose offers valuable data on the physiological and psychological effects of such substances, guiding medical treatment protocols and preventive strategies (Kovaleva et al., 2008).

Pharmacokinetics and Drug Metabolism

Metabolism Studies : Investigations into the metabolic pathways of related compounds, such as trazodone and its metabolite mCPP, are crucial for understanding drug efficacy, safety, and potential for drug interactions. These studies contribute to the broader knowledge of how similar compounds are processed by the body, which can inform the development of new drugs with improved safety profiles and therapeutic effects (Logan et al., 2010).

Pharmacodynamic Profile : The pharmacodynamic properties of compounds, including their effects on the serotonergic system, as seen with mCPP, provide insights into their mechanisms of action. This information is valuable for designing compounds with specific therapeutic targets, minimizing adverse effects, and maximizing therapeutic benefits (Gijsman et al., 1998).

Research Methodologies

Analytical Techniques : Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are instrumental in detecting and quantifying environmental contaminants and drug metabolites. These techniques are essential for environmental monitoring, forensic toxicology, and pharmacokinetic studies, ensuring accurate and reliable data collection (Trettin et al., 2014).

Clinical and Environmental Studies : The integration of clinical research with environmental science, as seen in studies on maternal exposure to DDE and its potential effects on offspring, exemplifies the interdisciplinary approach needed to tackle complex health issues. This holistic perspective is crucial for understanding the multifaceted interactions between human health and environmental factors (Longnecker et al., 2002).

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClN3O3/c28-22-9-6-20(7-10-22)16-27(32)29-18-24(21-8-11-25-26(17-21)34-19-33-25)31-14-12-30(13-15-31)23-4-2-1-3-5-23/h1-11,17,24H,12-16,18-19H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUFAWDLJBPJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide](/img/structure/B2893255.png)

![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)

![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)

![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)

![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2893265.png)

![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)

![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2893273.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)